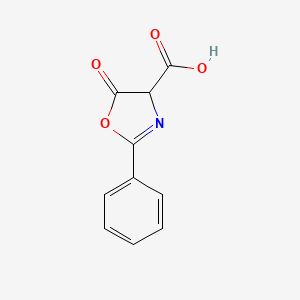

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid

Description

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound featuring a partially saturated oxazole ring fused to a carboxylic acid group and a phenyl substituent. Oxazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and herbicidal properties, as well as their utility as synthetic intermediates for more complex heterocycles . The synthesis of such compounds often involves Erlenmeyer condensation or cyclization reactions, as seen in the preparation of related imidazolinone derivatives .

Properties

CAS No. |

873393-24-9 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-oxo-2-phenyl-4H-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-9(13)7-10(14)15-8(11-7)6-4-2-1-3-5-6/h1-5,7H,(H,12,13) |

InChI Key |

YOUWVXIDANPHFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of reduced oxazole compounds.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a bioactive scaffold in drug discovery and development.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Oxazole Derivatives

The structural diversity of oxazole derivatives arises from substitutions at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Key Observations :

- Phenyl vs.

- Carboxylic Acid Position : All analogs retain the 4-carboxylic acid group, critical for hydrogen bonding and solubility. However, molecular weight and polarity vary with substituents, influencing bioavailability.

Saturation and Ring Modifications

The degree of saturation in the oxazole ring significantly impacts conformational flexibility and biological activity:

Key Observations :

- Dihydrooxazole vs. Oxazolidine : The target compound’s dihydrooxazole ring retains partial unsaturation, enabling resonance stabilization, while oxazolidine derivatives (e.g., ) are fully saturated, conferring rigidity and distinct pharmacokinetic profiles.

- Ring Size : Smaller rings (e.g., azetidine in ) exhibit higher strain, affecting synthetic accessibility and stability.

Spectroscopic Comparison :

- NMR Signatures : Methyl and isopropyl substituents (e.g., in ) produce distinct upfield shifts in ¹H-NMR (δ 1.20–1.69 ppm for methyl groups) compared to aromatic protons in the target compound (δ 7.0–8.0 ppm).

Biological Activity

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the oxazole ring structure. The compound can be synthesized from readily available precursors through methods such as condensation reactions followed by oxidation steps.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of 5-Oxo-2-phenyl-4,5-dihydrooxazole exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Oxo-2-phenyl derivative | A549 (Lung cancer) | 78–86% viability post-treatment | Weak anticancer activity observed |

| Compound with 4-chlorophenyl substitution | A549 | 64% viability | Enhanced anticancer activity |

| Compound with 4-dimethylamino phenyl substitution | A549 | Significant reduction in viability | Most potent among tested |

Studies using the MTT assay have demonstrated that certain substitutions on the phenyl ring can significantly enhance the anticancer activity of the compound against A549 cells, a model for lung adenocarcinoma. The structure-dependent nature of these activities suggests that specific functional groups can modulate the efficacy of the compound.

Antimicrobial Activity

In addition to its anticancer properties, 5-Oxo-2-phenyl-4,5-dihydrooxazole has shown promising antimicrobial activity against multidrug-resistant strains. For example:

| Pathogen | Activity Observed | Notes |

|---|---|---|

| Staphylococcus aureus (MRSA) | Potent inhibition | Effective against resistant strains |

| Escherichia coli | Moderate inhibition | Requires further optimization |

The antimicrobial potential was evaluated using various pathogenic bacteria, revealing that certain derivatives could effectively inhibit growth even in resistant strains.

The mechanisms underlying the biological activities of 5-Oxo-2-phenyl-4,5-dihydrooxazole are still being elucidated. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis or function in microbial targets.

Case Studies

- Anticancer Evaluation : A study conducted on a series of oxazole derivatives found that modifications at the 4-position significantly influenced anticancer activity. The most effective compounds were those with electron-donating groups that enhanced interaction with cellular targets.

- Antimicrobial Screening : In another investigation, derivatives were screened against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited superior antimicrobial properties compared to their unsubstituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.